OSI-930 is designed as a potent co-inhibitor of c-Kit and VEGFR-2, but its activity extends to other clinically relevant kinases. The table below summarizes its primary targets and half-maximal inhibitory concentration (IC₅₀) values from cell-free assays [1] [2] [3].
| Target | Common Name | IC₅₀ (nM) | Primary Role in Cancer |
|---|---|---|---|
| KDR | VEGFR-2 | 9 | Angiogenesis |
| Flt-1 | VEGFR-1 | 8 | Angiogenesis |
| CSF-1R | c-Fms | 15 | Tumor-associated macrophage function |
| Kit | c-Kit | 80 | Tumor cell proliferation, survival |
| c-Raf | Raf-1 | 41 | Downstream MAPK signaling |
| Lck | - | 22 | T-cell signaling |
| Flt-3 | - | 1303 | Hematopoietic cell proliferation |
| PDGFRα | - | 3408 | Stromal support, angiogenesis |
| PDGFRβ | - | 6900 | Stromal support, angiogenesis |
| Abl | - | 4738 | Chronic myeloid leukemia |
This compound shows low activity against PDGFRα/β, Flt-3, and Abl, confirming its selectivity profile [2] [3]. It also exhibits no significant inhibition of EGFR or c-MET at concentrations up to 1 μM [1].
This compound exerts its antitumor effects through a dual mechanism, directly targeting cancer cells while also disrupting the tumor's blood supply.
The following diagram illustrates the core signaling pathways targeted by this compound and the consequent biological effects:
This compound inhibits key receptor tyrosine kinases, impacting multiple cancer growth processes.
The proposed mechanism of action is supported by robust in vitro and in vivo data, with standardized protocols enabling reproducibility.
This compound demonstrates potent, concentration-dependent activity in cellular models:
The workflow for a typical in vitro kinase assay to validate target engagement is outlined below:
Generalized workflow for an in vitro kinase inhibition assay to determine this compound potency.
In preclinical xenograft models, orally administered this compound showed broad antitumor activity [1] [2]. In a GIST-T1 xenograft model, treatment with this compound at 50 mg/kg once daily for 28 days resulted in 85% reduction in tumor volume and an 80% decrease in tumor weight, accompanied by an 80% reduction in phosphorylated Kit (p-Kit) as shown by immunohistochemistry [1].
For research reproducibility, below are summaries of key methodologies cited in the literature.
This homogeneous time-resolved fluorescence (HTRF) assay is used to determine the IC₅₀ of this compound against purified kinase domains [1].
This protocol evaluates the functional cellular consequences of kinase inhibition [1] [2].
This assesses this compound's potential for drug-drug interactions via mechanism-based inactivation of CYP3A4 [1] [3].
A first-in-human phase I clinical trial established a safety profile for this compound [5]. The maximum tolerated dose (MTD) was determined to be 500 mg administered twice daily. Dose-limiting toxicities at higher doses included Grade 3 rash and Grade 4 γ-glutamyltransferase elevation. Common Grade 1-2 toxicities were fatigue, diarrhea, nausea, and rash [5].
Promising antitumor activity was observed in the trial:
Based on the search results, this compound remains an investigational agent that has not received approval for clinical use in the United States or other jurisdictions [4].
OSI-930 is a multi-targeted tyrosine kinase inhibitor designed to act as a potent co-inhibitor of c-Kit and VEGFR-2 [1]. The diagram below illustrates its dual mechanism of action.
The table below summarizes the inhibitory concentration (IC₅₀) of this compound against its primary kinase targets from cell-free assays [2] [3].
| Target Kinase | Primary Function | IC₅₀ Value |
|---|---|---|
| VEGFR-2 (KDR/Flk-1) | Angiogenesis, endothelial cell survival | 8 - 9 nM |
| c-Kit | Cell proliferation, survival (e.g., in GIST) | 80 nM |
| CSF-1R | Macrophage function, tumor microenvironment | 15 nM |
| c-Raf | Downstream signal in MAPK pathway | 41 nM |
| Lck | T-cell receptor signaling | 22 nM |
This compound also demonstrates lower activity against other kinases like PDGFRβ, FLT3, and Abl [2] [3]. In cellular models, this compound inhibited proliferation and induced apoptosis in the HMC-1 mast cell leukemia line (IC₅₀ of 14 nM) without significantly affecting COLO-205 cells that lack constitutively active mutant receptor tyrosine kinases [3].
For your research, here are the core methodologies used to characterize this compound.
A first-in-human phase I trial established the safety and preliminary activity of this compound in patients with advanced solid tumors. The trial design and key outcomes are summarized below.
The table below summarizes the key parameters and findings from the phase I clinical trial [4] [5].
| Parameter | Findings |
|---|---|
| Recommended Phase II Dose | 500 mg, twice daily (BID) |
| Maximum Tolerated Dose (MTD) | 500 mg BID |
| Common Adverse Events (G1-2) | Fatigue, diarrhea, nausea, rash |
| Dose-Limiting Toxicities (DLT) | Grade 3 rash; Grade 4 γ-glutamyltransferase elevation (at 600 mg BID) |
| Pharmacodynamic Proof-of-Mechanism | Substantial decrease in plasma soluble VEGFR2 (sVEGFR2) at BID doses ≥400 mg; DCE-MRI responses in 4/6 patients |
| Antitumor Activity | RECIST partial response in advanced ovarian cancer (1 patient); stable disease in 11/19 imatinib-resistant GIST patients (median duration 126 days); FDG-PET partial responses in 4/9 GIST patients |
The phase I trial demonstrated that this compound is safe and well-tolerated, with pharmacokinetic and pharmacodynamic data supporting its dual mechanism of action [4] [5]. Its activity in imatinib-resistant GIST is particularly notable, suggesting a potential therapeutic option for patients with TKI-resistant disease [4] [5].
Research into this compound also helps inform the development of next-generation inhibitors. Studies have explored the structure-activity relationship (SAR) by modifying the quinoline domain of this compound, leading to analogues with varying potencies against c-Kit and KDR, as well as unexpected activity against the ABCG2 efflux pump [6].
| Target Kinase | Alternative Name | IC₅₀ (nM) | Primary Function / Pathway |
|---|---|---|---|
| KDR [1] [2] [3] | VEGFR2 | 9 | Angiogenesis |
| Flt-1 [1] [2] [3] | VEGFR1 | 8 | Angiogenesis |
| c-Kit [1] [2] [3] | CD117, SCFR | 80 | Cell proliferation, survival |
| CSF-1R [1] [2] [3] | c-Fms | 15 | Macrophage survival, differentiation |
| Lck [1] [2] [3] | Lymphocyte-specific protein tyrosine kinase | 22 | T-cell signaling |
| c-Raf [1] [2] [3] | Raf-1 | 41 | MAPK/ERK signaling pathway |
| Flt-3 [2] | CD135 | 1303 | Hematopoiesis |
| PDGFRα [2] | Platelet-derived growth factor receptor α | 3408 | Cell growth, proliferation |
| PDGFRβ [2] | Platelet-derived growth factor receptor β | 6900 | Cell growth, proliferation |
| Abl [2] | Abelson tyrosine-protein kinase 1 | 4738 | Cell division, adhesion |
This compound demonstrates a clear target selectivity profile, with high potency (IC50 < 100 nM) against its main targets and significantly lower activity (IC50 > 1000 nM) against others like PDGFRs, Flt-3, and Abl [2]. This multi-targeted inhibition of pro-angiogenic receptors (KDR, Flt-1) and oncogenic drivers (c-Kit) underpins its antitumor activity [4] [3] [5].
The inhibitory data is supported by robust in vitro and in vivo experimental evidence.
This compound has progressed into clinical development. A first-in-human phase I trial established that:
The multi-kinase inhibition profile of this compound allows it to simultaneously target multiple pro-tumorigenic pathways. The following diagram illustrates its core mechanism and downstream effects.
This compound core mechanism: inhibits key RTKs to block tumor growth and angiogenesis.
Research also suggests that the efficacy of kinase inhibitors like this compound can be enhanced through rational combination strategies. A 2024 study found that combining a TKI (such as this compound) with a molecule targeting a downstream protein (BAD) resulted in synergistic efficacy, promoting complete tumor regression in some pre-clinical models of triple-negative breast cancer [6]. This "vertical pathway inhibition" strategy helps overcome the limitations of single-agent targeted therapy [6].
OSI-930 acts as a potent co-inhibitor of key receptor tyrosine kinases involved in tumor growth and survival.
The diagram below illustrates the core signaling pathways affected by this compound.
This compound inhibits key kinases, blocking downstream signaling.
The following table shows the half-maximal inhibitory concentration (IC₅₀) of this compound for its key kinase targets, demonstrating its high potency, particularly against KDR (VEGFR-2) [1].
| Target Kinase | IC₅₀ (nM) | Note |
|---|---|---|
| KDR (VEGFR-2) | 9 nM | Primary anti-angiogenic target [1] |
| CSF-1R | 15 nM | [1] |
| c-Kit | 80 nM | Inhibits both wild-type and mutant forms [2] [3] [1] |
| c-Raf | 41 nM | [1] |
| Lck | 22 nM | [1] |
For researchers, here are the methodologies from pivotal studies on this compound.
A first-in-human Phase I trial (NCT00513851) was conducted to determine the safety and tolerability of this compound in patients with advanced solid tumors [4] [5] [1].
Beyond its primary role as a kinase inhibitor, this compound and its analogues have been investigated for other applications.
OSI-930 is a potent ATP-competitive inhibitor designed to simultaneously target c-Kit-driven tumor cell growth and VEGFR-2-driven angiogenesis [1] [2]. In a mast cell leukemia model (HMC-1 cells) with a constitutively active mutant Kit, this compound treatment led to rapid dephosphorylation of Kit and its downstream signaling pathways [3]. The diagram below illustrates the key signaling pathways attenuated by this compound.
Key signaling pathways inhibited by this compound, leading to antitumor effects.
To help you contextualize the data, here are summaries of key experimental methodologies used to generate the findings on this compound.
| Assay Type | Detailed Methodology |
|---|---|
| Kinase Assay (ELISA) | Used purified recombinant kinase domains. Poly(Glu:Tyr) substrate bound to 96-well plates; phosphorylation detected with anti-phosphotyrosine-HRP antibody and ABTS substrate, measuring absorbance at 405/490 nm [4]. |
| Cell Proliferation Assay | HMC-1 and COLO-205 cell lines treated with this compound (0-1 µM) for 48 hours. Inhibition of cell growth quantified by measuring intracellular ATP content using CellTiter-Glo luminescent assay [4] [5]. |
| Apoptosis Assay | Cells treated with this compound and induction of caspase-dependent apoptosis quantified using an enzymatic caspase 3/7 activity assay [4]. |
| Rat Aortic Ring Assay | Sections of rat aorta embedded in a collagen matrix and cultured with this compound. After 10 days, angiogenic sprout outgrowth was digitally quantitated from images [4]. |
| In Vivo Efficacy Studies | This compound administered via oral gavage (≤200 mg/kg) to CD1 nu/nu mice bearing HMC-1, NCI-SNU-5, COLO-205, or U251 xenograft models. Tumor growth was monitored to assess antitumor activity [4] [5]. |
This compound has shown promising activity across various models. The following diagram outlines the workflow for evaluating its efficacy from in vitro models to clinical trials.
Workflow of this compound efficacy evaluation from foundational research to clinical investigation.
OSI-930 is an orally active, potent inhibitor designed to target both cancer cell proliferation and angiogenesis. Its primary mechanism involves the potent co-inhibition of the receptor tyrosine kinases c-Kit and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) [1] [2].
The table below summarizes its key kinase targets and inhibitory concentrations (IC50) from cell-free assays:
| Kinase Target | Alternative Name | IC50 (nM) | Primary Role in Cancer |
|---|---|---|---|
| KDR [3] [4] [5] | VEGFR-2 | 9 | Angiogenesis |
| Flt-1 [3] [5] | VEGFR-1 | 8 | Angiogenesis |
| CSF-1R [3] [4] [5] | c-Fms | 15 | Tumor microenvironment |
| Kit [3] [4] [5] | c-Kit, SCFR | 80 | Tumor cell proliferation |
| Lck [3] [4] [5] | - | 22 | T-cell signaling |
| c-Raf [3] [4] [5] | - | 41 | MAPK/ERK pathway |
This compound exhibits low activity against PDGFRα/β, Flt-3, and Abl, confirming its selectivity profile [3] [4] [6]. It is equally active against both mutant and wild-type c-Kit, enhancing its potential utility in tumors driven by Kit signaling, such as Gastrointestinal Stromal Tumors (GIST) [1] [2].
The following diagram illustrates the core signaling pathways inhibited by this compound and its dual anti-tumor mechanism:
In vitro studies demonstrate that this compound effectively suppresses proliferation and induces apoptosis in cancer cell lines dependent on its target kinases.
| Cell Line | Cancer Type | Key Dependency | Assay Readout | IC50 / EC50 |
|---|---|---|---|---|
| HMC-1 [3] [4] | Mast cell leukemia | Constitutively active mutant c-Kit | Cell proliferation (ATP content) | 14 nM |
| HMC-1 [3] [4] | Mast cell leukemia | Constitutively active mutant c-Kit | Apoptosis (Caspase 3/7) | 34 nM |
| GIST-T1 [6] | Gastrointestinal stromal tumor | c-Kit mutation | Cell proliferation (MTT) | 80 nM |
| M-07e [6] | Acute megakaryoblastic leukemia | c-Kit overexpression | Cell proliferation (MTT) | 120 nM |
| COLO-205 [3] [4] | Colorectal adenocarcinoma | No constitutive RTK activity | Cell proliferation | No significant effect |
Key Experimental Protocols:
This compound has shown broad efficacy in a range of human tumor xenograft models, supporting its potential as an antitumor agent [1] [3].
| Xenograft Model | Cancer Type | Dosage (Oral, Once Daily) | Treatment Duration | Reported Outcome |
|---|---|---|---|---|
| HMC-1 [3] | Mast cell leukemia | 200 mg/kg | 38 days | Potent antitumor activity |
| GIST-T1 [6] | Gastrointestinal stromal tumor | 50 mg/kg | 28 days | 85% tumor volume reduction |
| NCI-SNU-5 [3] | Gastric carcinoma | 200 mg/kg | 38 days | Potent antitumor activity |
| U251 [3] | Glioblastoma | 200 mg/kg | 38 days | Potent antitumor activity |
| M-07e [6] | Leukemia | 30 mg/kg | 21 days | 70% tumor volume reduction |
In Vivo Experimental Workflow:
The typical in vivo workflow involves establishing xenografts in immunodeficient mice, randomizing them into treatment groups, and administering this compound orally. The following diagram outlines this process and the subsequent biomarker analysis that confirms the drug's mechanism of action:
| Kinase Target | IC50 (nM) |
|---|---|
| KDR (VEGFR-2) | 9 nM [1] |
| Flt1 (VEGFR-1) | 8 nM [1] |
| c-Kit | 80 nM [1] |
| CSF-1R | 15 nM [1] |
| c-Raf | 41 nM [1] |
| Lck | 22 nM [1] |
| FLT3 | 1303 nM [1] |
| PDGFRβ | 6900 nM [1] |
The biological activity of OSI-930 was established through the following key experiments:
The following diagrams, generated with Graphviz, illustrate the drug's mechanism and a key experimental method. The scripts are provided for your use.
This compound inhibits key kinases, blocking proliferation and angiogenesis.
ELISA-based kinase assay measures this compound inhibition potency.
OSI-930 predominantly targets vascular endothelial growth factor receptor (VEGFR-2/KDR), c-Kit, and platelet-derived growth factor receptor (PDGFR-β) [1] [2] [3]. The following diagram illustrates the signaling pathways inhibited by this compound and a general workflow for assessing its anti-proliferative effects.
While a full protocol is not provided, published research describes the anti-proliferative effects of this compound and the context in which cell-based assays were performed.
Cellular Potency and Targets: In preclinical studies, this compound inhibited c-Kit and VEGFR-2 phosphorylation in cellular assays with IC50 values in the low nanomolar range [3]. The table below summarizes key potency data.
| Target | Cellular Assay (IC50) | Signaling Pathway Impact |
|---|---|---|
| c-Kit | 4 - 80 nM [3] | Blocks cell survival and proliferation in cancers driven by c-Kit mutations (e.g., GIST) [1] [2]. |
| VEGFR-2 (KDR) | 6 - 9 nM [3] | Inhibits angiogenesis by blocking VEGF-driven endothelial cell proliferation [2] [3]. |
| PDGFR-β | Information not fully specified | Impacts tumor stroma and vascular function [1]. |
Efficacy in Preclinical Models: this compound demonstrated broad efficacy, causing tumor regression or growth inhibition in various human xenograft models, which implies a direct anti-proliferative and/or pro-apoptotic effect on cancer cells [1] [3]. The models included:
Synergistic Combinations: Recent research highlights that this compound can act synergistically with other agents. For instance, in triple-negative breast cancer (TNBC) models, this compound showed synergistic efficacy when combined with NCK, a small-molecule inhibitor of BAD-Ser99 phosphorylation, leading to reduced cell viability and increased apoptosis [4].
Based on standard practices for tyrosine kinase inhibitors and the context from these studies, here is a framework you can adapt to design your own in vitro proliferation assay with this compound:
Cell Line Selection: Choose cell lines relevant to this compound's known targets.
Dosing Strategy: The phase I trial established a maximum tolerated dose of 500 mg twice daily in humans [1]. For in vitro work, a dose-response curve is essential. Preclinical studies suggest starting with a range from low nanomolar (e.g., 1-10 nM) up to micromolar concentrations (e.g., 10 µM) to establish an IC50 [3]. The drug is typically dissolved in DMSO for in vitro use, with a final DMSO concentration not exceeding 0.1-0.5% [3].
Assay Duration and Readout: A common incubation period for such assays is 72 to 120 hours. Cell viability and proliferation can be measured using standard colorimetric (e.g., MTT) or luminescent (e.g., ATP-based) assays [4].
OSI-930 is an orally active inhibitor that primarily targets receptor tyrosine kinases such as c-Kit, VEGFR-2 (KDR), and CSF-1R. It is designed to target both cancer cell proliferation and blood vessel growth (angiogenesis) in tumors [1]. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against key kinase targets from cell-free assays.
| Target Kinase | IC₅₀ Value (nM) | Description |
|---|---|---|
| KDR (VEGFR-2) | 9 nM | Vascular Endothelial Growth Factor Receptor 2; key mediator of angiogenesis [2] [3] [4]. |
| Flt-1 (VEGFR-1) | 8 nM | Another vascular endothelial growth factor receptor [2] [5]. |
| CSF-1R | 15 nM | Colony Stimulating Factor 1 Receptor [2] [3] [4]. |
| c-Kit | 80 nM | A receptor tyrosine kinase critical for cell proliferation and survival in certain cancers [2] [1] [3]. |
| c-Raf | 41 nM | A serine/threonine kinase in the MAPK/ERK signaling pathway [2] [3] [4]. |
| Lck | 22 nM | Lymphocyte-specific protein tyrosine kinase [2] [3] [4]. |
The following diagram illustrates the core signaling pathways affected by this compound and the experimental workflow for the kinase assay.
This protocol is adapted from methodology described in the search results to measure the inhibition of Kit autophosphorylation by this compound [2] [3] [4].
Kinase Reaction:
Reaction Termination:
Phosphorylation Detection (ELISA):
Data Acquisition and Analysis:
Chemical Profile: OSI-930 is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor, predominantly targeting VEGF receptors (VEGFR), c-Kit, and platelet-derived growth factor receptors [1] [2]. Its mechanism of action involves targeting both cancer cell proliferation and blood vessel growth (angiogenesis) in tumors [3] [4].
Solubility and Storage The table below summarizes the key physical property and storage information for this compound, which is essential for preparing stock solutions.
| Property | Specification | Source / Notes |
|---|---|---|
| Molecular Formula | C({22})H({16})F({3})N({3})O(_{2})S | [3] [4] [5] |
| Molecular Weight | 443.44 g/mol | [3] [4] [5] |
| Solubility in DMSO | 82 mg/mL (184.92 mM) | Sonication is recommended to dissolve [3]. |
| Solubility in Ethanol | 3 mg/mL (6.77 mM) | Sonication is recommended to dissolve [3]. |
| Long-Term Storage | -20°C | Store as a powder; protect from moisture [6] [3]. |
| Short-Term Storage (Solution) | -80°C | Recommended for solutions in solvent; store for up to 1 year [3]. |
For in vitro assays, preparing a correct stock solution is a critical first step. Here is a detailed protocol based on the gathered data.
1. Preparation of 10 mM Stock Solution in DMSO
2. Preparation of Working Solutions for Cell-Based Assays
In the referenced first-in-human phase I trial, this compound was administered orally to patients as 25 mg or 100 mg capsules, which were taken with food [1] [2]. This formulation is distinct from the solutions prepared for laboratory research.
The following diagram illustrates the complete workflow for handling this compound in a research setting, from storage to application.
This compound is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor, predominantly active against vascular endothelial growth factor receptors (VEGFR), c-Kit, and platelet-derived growth factor receptors (PDGFR) [1]. It functions by competitively inhibiting ATP binding and demonstrates activity against both wild-type and mutant forms of c-Kit, supporting its potential to block wild-type c-Kit–dependent tumor growth [1]. Its pharmacokinetic and pharmacodynamic profile is distinct from other inhibitors of split kinase domain RTKs, such as imatinib and sunitinib [1].
The table below summarizes the key parameters for administering this compound in mouse xenograft models.
Table 1: In Vivo Dosing Protocol for this compound
| Parameter | Specification |
|---|---|
| Recommended Dose | 200 mg/kg [2] |
| Route of Administration | Oral gavage (P.O.) [2] |
| Dosing Frequency | Daily (specific number of doses per week should be empirically determined) |
| Formulation | Suitable for oral administration (specific vehicle to be confirmed from primary literature) |
| Maximally Efficacious Dose | 200 mg/kg [2] |
A standard workflow for evaluating this compound efficacy in a xenograft model involves several key stages, from model establishment to data analysis.
Figure 1: Experimental workflow for evaluating this compound in a xenograft model, from tumor cell inoculation to final data analysis.
This compound has demonstrated potent antitumor activity across a broad range of preclinical xenograft models, as summarized below [2].
Table 2: Documented Efficacy of this compound in Preclinical Xenograft Models
| Xenograft Model | Reported Antitumor Activity |
|---|---|
| HMC-1 (Mast Cell Leukemia) | Potent activity [2] |
| NCI-SNU-5 (Gastric Carcinoma) | Potent activity [2] |
| COLO-205 (Colorectal Adenocarcinoma) | Potent activity [2] |
| U251 (Glioblastoma) | Potent activity [2] |
The antitumor effects of this compound are mediated through the inhibition of multiple critical receptor tyrosine kinases involved in tumor growth and angiogenesis.
Figure 2: this compound inhibits key receptor tyrosine kinases, leading to multiple antitumor mechanisms. IC50 values are from intact cellular systems [2].
The inhibitory profile of this compound against specific kinases provides the mechanistic basis for its in vivo efficacy.
Table 3: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value | Cellular Context / Note |
|---|---|---|
| VEGFR2 (KDR) | 9 nM [2] | |
| CSF-1R | 15 nM [2] | |
| c-Kit (activated) | 80 nM [2] | Inhibits mutant and wild-type with similar potency [1] |
| c-Kit (cell proliferation) | 14 nM [2] | HMC-1 cell line |
| Apoptosis Induction (EC50) | 34 nM [2] | HMC-1 cell line |
This protocol outlines the effective use of this compound in preclinical in vivo studies. Administration of this compound at 200 mg/kg via oral gavage results in potent, mechanism-based antitumor activity across a diverse panel of xenograft models. Researchers are advised to carefully select models based on the expression of the target kinases (e.g., c-Kit or VEGFR) to optimally demonstrate compound efficacy. The provided workflow and pathway diagram serve as a foundational template for designing and interpreting studies with this multi-kinase inhibitor.
The phase I trial employed two schedules, but the BID schedule was primarily developed to improve drug exposure. The table below summarizes the core findings for the 500 mg BID regimen [1]:
| Parameter | Summary for 500 mg BID Schedule |
|---|---|
| Recommended Phase II Dose | 500 mg, twice daily [1] |
| Maximum Tolerated Dose (MTD) | 500 mg, twice daily (established as MTD) [1] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 rash (n=2) and Grade 4 γ-glutamyltransferase (n=1) at 600 mg BID [1] |
| Most Common Adverse Events (G1-2) | Fatigue, diarrhea, nausea, and rash [1] |
| Administration | Orally with food [1] |
| Capsule Formulations | 25 mg and 100 mg capsules [1] |
Proof-of-mechanism for the 500 mg BID dose was supported by several translational pharmacodynamic studies conducted in the trial [1]:
| Assessment Method | Key Findings at Doses ≥400 mg BID |
|---|---|
| Plasma sVEGFR2 | Substantial decreases in soluble VEGFR2 levels were observed [1]. |
| DCE-MRI | Anti-angiogenic activity was shown in 4 out of 6 assessed patients [1]. |
| FDG-PET | Metabolic partial responses were seen in 4 out of 9 patients with GIST [1]. |
| Antitumor Activity | RECIST partial response in advanced ovarian cancer (n=1); RECIST stable disease in imatinib-resistant GIST (11/19 patients, median duration 126 days) [1]. |
OSI-930 is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor. Its primary mechanism of action involves dual targeting of key pathways [2] [3]:
The following diagram illustrates the core mechanism of action of this compound and the logical path from its administration to its antitumor effects, as demonstrated in preclinical and clinical studies.
For scientists conducting preclinical research with this compound, the following experimental details are relevant. The table below summarizes key in vitro and in vivo protocols from the literature [3].
| Parameter | Experimental Details |
|---|---|
| In Vitro Kinase Assay (IC₅₀) | KDR (VEGFR-2): 9 nM; c-Kit: 80 nM; CSF-1R: 15 nM; c-Raf: 41 nM [3]. |
| Cell Proliferation Assay | Cell Lines: HMC-1 (c-Kit driven mast cell leukemia). Method: Cells seeded in 96-well plates, treated with this compound (0-1 µM) for 48 hours. Cell viability quantified using luminescent ATP-based assay (CellTiter-Glo) [3]. |
| Apoptosis Assay | Method: Caspase 3/7 enzymatic activity measured in HMC-1 cells after 48-hour treatment with this compound. Reported EC₅₀ of 34 nM [3]. |
| In Vivo Administration | Formulation: Suspension in vehicle (e.g., CMC-Na). Dosage: ≤200 mg/kg via oral gavage. Models: Human tumor xenografts in CD-1 nu/nu mice (e.g., HMC-1, COLO-205) [3]. |
I hope these detailed application notes and protocols assist in your research on tyrosine kinase inhibitors. Should you require further information on specific assay methodologies, feel free to ask.
The following table summarizes the key clinical pharmacokinetic (PK) and dosing parameters established for OSI-930 in its first-in-human Phase I trial [1] [2].
| Parameter | Summary from Clinical Trials |
|---|---|
| Recommended Phase II Dose (RP2D) | 500 mg, administered twice daily (BID) [1] [2] |
| Maximum Tolerated Dose (MTD) | 500 mg BID. Dose-limiting toxicities (rash, elevated GGT) occurred at 600 mg BID [1] [2] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 skin rash; Grade 4 gamma-glutamyltransferase (GGT) elevation [1] [2] |
| Common Adverse Events (G1-2) | Fatigue, diarrhea, nausea, and rash [1] [2] |
| Food Intake | Capsules were taken with food [2] |
| Key Pharmacodynamic (PD) Marker | Substantial decreases in plasma soluble VEGFR2 (sVEGFR2) levels were observed at BID doses ≥400 mg [1] [2] |
| PK/PD Relationship | This compound exposure increased with dose, and the decrease in sVEGFR2 correlated with drug exposure, providing proof-of-mechanism [1] [2] |
| Antitumor Activity | RECIST stable disease in imatinib-resistant GIST; partial response in ovarian cancer; FDG-PET metabolic responses observed [1] [2] |
The Phase I trial incorporated several translational proof-of-mechanism studies. Here are the methodologies for key experiments cited.
1. Pharmacokinetic Sampling and Analysis
2. Soluble VEGFR2 (sVEGFR2) as a Pharmacodynamic Biomarker
3. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI)
4. FDG-PET Imaging for Metabolic Response
Subsequent research has clarified this compound's metabolic pathway, which explains a clinically observed drug-drug interaction.
Figure: Mechanism of the drug-drug interaction between this compound and erlotinib, mediated by aldehyde oxidase inhibition.
OSI-930 is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor. Its primary targets include VEGF receptors (VEGFR/KDR), c-Kit, and platelet-derived growth factor receptors (PDGFR), which play critical roles in tumor angiogenesis and growth [1].
The biological rationale for using sVEGFR2 as a pharmacodynamic biomarker is as follows:
The following diagram illustrates the signaling pathways inhibited by this compound and the relationship between target inhibition and the sVEGFR2 biomarker:
Clinical trials established a clear relationship between this compound dosing, its systemic exposure, and the subsequent change in sVEGFR2.
Table 1: sVEGFR2 Response in this compound Monotherapy Trial (Twice-Daily Dosing) [1]
| This compound Dose (BID) | Approximate Mean Reduction in sVEGFR2 | Notes |
|---|---|---|
| 400 mg | Substantial decrease | Threshold for consistent pharmacodynamic effect |
| 500 mg (MTD/RP2D) | Substantial decrease | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) |
| 600 mg | Substantial decrease | Dose-Limiting Toxicities (rash, GGT elevation) observed |
Table 2: sVEGFR2 Response in this compound and Erlotinib Combination Therapy [4] [5]
| This compound Dose (BID) | Erlotinib Dose (QD) | sVEGFR2 Response & Key Findings |
|---|---|---|
| 200 mg | 100 mg | Decrease in sVEGFR2 detected in all patients |
| 200 mg | 150 mg | Decrease in sVEGFR2 detected in all patients; Recommended phase 2 doses |
| 300 mg | 150 mg | Decrease in sVEGFR2 detected in all patients; Cumulative toxicity common |
Key Findings on Exposure-Response: A dedicated analysis in the 500 mg BID expansion cohort confirmed a direct association between higher steady-state plasma levels of this compound and a greater reduction in sVEGFR2, demonstrating a clear exposure-response relationship [3].
This protocol outlines the methodology for using sVEGFR2 as a pharmacodynamic biomarker, based on procedures from clinical trials [1] [2] [6].
The workflow for this experimental protocol is summarized below:
OSI-930 is a small molecule inhibitor that targets receptor tyrosine kinases (RTKs), including c-Kit and the vascular endothelial growth factor receptor (VEGFR) [1]. Its primary mechanism of action in cancer research involves inhibiting kinase activity, thereby blocking downstream survival and proliferation signals. A compelling study in triple-negative breast cancer (TNBC) has shown that this compound can work synergistically with a novel agent called NCK, which inhibits the phosphorylation of the pro-apoptotic protein BAD at Ser99 [1].
This combination is significant because it represents a vertical inhibition strategy within the same signaling axis: this compound targets RTKs upstream, while NCK targets a key downstream effector, BAD. This dual inhibition potently promotes apoptosis (programmed cell death) and demonstrates efficacy in reducing cell viability in vitro and in suppressing tumor growth and metastasis in vivo [1]. The activation of executioner caspases, including caspase-3 and -7, is a definitive marker of apoptosis induced by such therapies.
Caspase-3 and -7 are "executioner" caspases that are activated in the final stages of apoptosis. Their activity is a crucial quantitative indicator for assessing the effectiveness of pro-apoptotic drugs like this compound and NCK [2]. The table below summarizes common methods for detecting caspase activity.
| Method | Principle | Readout | Key Features |
|---|---|---|---|
| Luminescent Assay [3] [4] | Caspase cleaves a proluminescent substrate (DEVD), releasing luciferin, which reacts with luciferase to produce light. | Luminescence (Glow-type) | Homogeneous "add-mix-measure" format; high-throughput compatible; high sensitivity. |
| Fluorometric Assay [5] | Caspase cleaves a fluorogenic substrate (DEVD), releasing a fluorescent dye. | Fluorescence | Can be adapted for plate readers or flow cytometry; quantitative. |
| FLICA Flow Cytometry [6] | A fluorescently-labeled inhibitor binds covalently to active caspase in fixed cells. | Fluorescence per cell | Single-cell resolution; can distinguish early apoptotic cells. |
This protocol is ideal for high-throughput screening of compound efficacy in inducing apoptosis in cell cultures [3] [4].
The following diagram illustrates the signaling pathway targeted by the this compound and NCK combination, which explains the rationale for their synergistic effect.
The synergistic effect observed in TNBC research can be quantified. The table below summarizes key experimental findings from the literature.
| Experimental Model | Treatment | Key Outcome Related to Apoptosis | Reference |
|---|---|---|---|
| TNBC Cell Lines (in vitro) | This compound + NCK | Synergistic reduction in cell viability; promotion of apoptosis. | [1] |
| TNBC Cell-Derived Xenografts (in vivo) | This compound + NCK | Complete regression of some tumors; prevention of metastatic spread. | [1] |
| TNBC Patient-Derived Xenografts (in vivo) | This compound + NCK | Superior host survival outcomes compared to single-agent treatment. | [1] |
The combination of this compound with a downstream agent like NCK represents a rational and potent vertical pathway inhibition strategy to induce apoptosis in aggressive cancers like TNBC. The Caspase-Glo 3/7 assay provides a robust, quantitative, and high-throughput compatible method to validate the efficacy of this and similar combination therapies in a research setting.
I hope this detailed application note provides a solid foundation for your research. Should you need to explore alternative caspase detection methods or different aspects of this signaling pathway, please feel free to ask.
Mechanism of Action and Rationale for Use OSI-930 is a potent, orally active small-molecule inhibitor that primarily targets key receptor tyrosine kinases involved in oncogenesis and angiogenesis, notably c-Kit and the vascular endothelial growth factor receptor-2 (VEGFR-2, also known as KDR) [1] [2]. By inhibiting VEGFR-2, this compound disrupts a critical signaling pathway for the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. Simultaneously, its inhibition of c-Kit targets cancer cell proliferation directly [1]. This dual mechanism makes it a valuable tool for studying angiogenesis in ex vivo models like the rat aortic ring assay.
The rat aortic ring assay is a robust ex vivo model that recapitulates the key stages of angiogenesis—including endothelial cell migration, proliferation, and the formation of tubular structures—without the need for prior cell dissociation [3]. Using this compound in this assay allows researchers to quantitatively assess its anti-angiogenic effects in a physiologically relevant, three-dimensional context [1] [2].
The table below summarizes the primary kinase targets of this compound and their respective half-maximal inhibitory concentration (IC50) values, which measure the compound's potency.
| Target | Alternative Name(s) | Reported IC50 (nM) | Primary Role |
|---|---|---|---|
| KDR [1] [2] | VEGFR-2 | 9 | Angiogenesis |
| FLT1 [2] | VEGFR-1 | 8 | Angiogenesis |
| c-Kit [1] [2] | 80 | Cell Proliferation | |
| CSF-1R [1] [2] | c-Fms | 15 | Macrophage function |
| c-Raf [1] [2] | Raf-1 | 41 | MAPK/ERK Pathway |
| Lck [1] [2] | 22 | T-cell Signaling |
The high potency of this compound against VEGFR-2 (KDR) and VEGFR-1 (FLT1) provides a strong biochemical basis for its observed anti-angiogenic effects.
This protocol adapts standard rat aortic ring assay methods for use with this compound, based on established procedures [4].
A. Aortic Ring Preparation
B. Embedding and this compound Treatment
C. Quantification of Angiogenesis
In the vehicle (DMSO) control group, you can expect to see a well-developed network of microvessel sprouts emerging from the aortic ring after 7 days of culture. Treatment with this compound should result in a concentration-dependent inhibition of this sprouting, evident as a reduction in both the number and length of microvessels, as well as a decrease in branching complexity.
Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) should be performed to compare the sprout counts and branch points between the treatment groups and the control. Data is typically presented as the mean ± standard deviation (SD) or standard error of the mean (SEM).
The following diagram illustrates the key experimental steps of the rat aortic ring assay protocol:
The diagram below summarizes the primary molecular mechanism of this compound and its functional outcome in the aortic ring model:
What is the typical working concentration range for this compound in cell-based assays? While the optimal concentration must be determined empirically, in vitro cell proliferation assays (e.g., in HMC-1 cells) have used this compound in a range of 0 to 1 μM [2]. It is advisable to perform a dose-response curve in the aortic ring assay, testing concentrations around and below these values.
Has this compound been tested in humans? Yes, this compound has undergone a first-in-human Phase I clinical trial for advanced solid tumors. The study established a maximum tolerated dose of 500 mg administered twice daily and provided proof-of-mechanism by showing a reduction in plasma soluble VEGFR2 levels [5].
| Aspect | Details |
|---|---|
| Maximum Tolerated Dose (MTD) | 500 mg twice daily [1] |
| Established DLTs | Grade 3 rash (2 patients) and Grade 4 elevated GGT (1 patient) at 600 mg twice daily [1]. |
| Other Common Toxicities (Grade 1-2) | Fatigue, diarrhea, nausea, rash, and anorexia [1] [2]. |
| Recommended Phase II Dose | 500 mg twice daily [1]. |
The safety data comes from a phase I trial designed to determine the MTD and safety of this compound [1].
The following diagram illustrates how this compound targets key receptors to exert its antitumor effects.
The table below summarizes the core findings from the phase I trial of OSI-930.
| Trial Aspect | Findings for this compound |
|---|---|
| MTD / RP2D | 500 mg, twice daily (BID) [1] [2] |
| Dose-Limiting Toxicities (DLTs) at 600 mg BID | Grade 3 skin rash (2 patients), Grade 4 γ-glutamyltransferase (GGT) elevation [1] |
| Most Common Adverse Events (Grades 1-2) | Fatigue, diarrhea, nausea, skin rash [1] [3] |
| Evidence of Antitumor Activity | • Partial response in advanced ovarian cancer (1 patient). • Stable disease in imatinib-resistant gastrointestinal stromal tumors (GIST; 11 of 19 patients) [1]. | | Proof-of-Mechanism Biomarker | Substantial decrease in plasma soluble VEGFR2 (sVEGFR2) levels at BID doses ≥400 mg [1]. |
The key clinical trial that established the MTD for this compound was an open-label, phase I dose escalation study [1].
Here are answers to specific issues that researchers and drug developers might encounter.
Q1: What are the critical pharmacological targets and pathways for this compound? this compound is a multi-kinase inhibitor. The diagram below illustrates its primary targets and the signaling pathways it affects.
Q2: How should toxicity be managed based on the phase I trial experience?
Q3: What biomarkers can be used to demonstrate proof-of-mechanism?
The following table summarizes the common adverse effects observed in a phase I clinical trial of this compound monotherapy involving 58 patients with advanced solid tumors [1] [2]:
| Adverse Effect | Most Common Severity (CTCAE Grade) | Frequency & Characteristics | Management & Context |
|---|---|---|---|
| Fatigue | Grade 1-2 | Very common; observed across dose levels. | Dose modification may be required if fatigue increases by ≥2 grades from baseline [2]. |
| Diarrhea | Grade 1-2 | Very common [1] [2]. | Considered a DLT only if it reached Grade 3 despite optimal medical management [2]. |
| Nausea | Grade 1-2 | Very common [1] [2]. | Considered a DLT only if it reached Grade 3 despite optimal medical management [2]. |
| Rash | Grade 1-2 (Common); Grade 3 (DLT) | Common at lower grades; Grade 3 rash was a observed Dose-Limiting Toxicity (DLT) at 600 mg twice daily [1] [2]. | - |
The Maximum Tolerated Dose (MTD) was established at 500 mg administered twice daily. The Recommended Phase II Dose (RP2D) is therefore 500 mg twice daily [1] [2].
What is the underlying mechanism for these adverse effects? this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include VEGFR-2 (KDR), c-Kit, and PDGFR [3]. Inhibition of VEGFR is strongly associated with anti-angiogenic class effects such as fatigue, diarrhea, and potential rash. The inhibition pattern is distinct from other kinase inhibitors like imatinib and sunitinib [2].
How were these adverse effects managed and defined in the trial? The phase I trial used Common Terminology Criteria for Adverse Events (CTCAE) v3.0 for grading [2]. For diarrhea and nausea, Grade 3 events were only considered Dose-Limiting Toxicities (DLTs) if they occurred despite optimal medical management. This highlights the importance of proactive supportive care in managing these side effects [2].
Does the safety profile change when this compound is combined with other drugs? Yes, combination therapy can alter the toxicity profile. A separate phase I study combining this compound with the EGFR inhibitor erlotinib reported different DLTs, including Grade 4 neutropenia and Grade 3 lethargy/asthenia, which were not the primary DLTs in the monotherapy study [4].
The diagram below illustrates how the primary molecular targets of this compound are linked to its anti-tumor effects and the observed adverse reactions.
The table below summarizes key chemical properties and solubility data for this compound to help with your initial planning.
| Property | Description / Value |
|---|---|
| CAS Number | 728033-96-3 [1] [2] [3] |
| Molecular Formula | C₂₂H₁₆F₃N₃O₂S [2] [4] [3] |
| Molecular Weight | 443.44 g/mol [2] [4] [3] |
| Physical Appearance | Solid, Powder [2] [5] |
| Recommended Storage | Desiccate at -20°C [2] [5] |
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 50 mg/mL (112.75 mM) [5] to 89 mg/mL (200.7 mM) [2] | Recommended for stock solutions. Sonication may be needed [5]. Moisture-absorbing DMSO can reduce solubility; use fresh DMSO [2]. |
| Ethanol | 3 mg/mL (6.77 mM) [2] [5] | Sonication is recommended [5]. |
| Water | Insoluble (< 0.1 mg/mL) [5] | Not suitable for direct dissolution. |
This workflow outlines the key steps for reliably preparing a standard 50 mM stock solution of this compound in DMSO.
Here are solutions to problems you might encounter during preparation or use.
The vial appears empty upon arrival. This is common with small quantities of lyophilized compounds. The product may be a thin film on the vial's walls. Add the recommended volume of DMSO, vortex, and sonicate to ensure it is fully dissolved [6].
Solid remains after adding DMSO.
Precipitate forms when diluting the stock solution in aqueous buffer.
The solution needs to be used for cell-based assays.
The following table summarizes the key mechanism-based inactivation parameters for this compound against CYP3A4, characterized using a reconstituted system with purified recombinant enzyme [1] [2].
| Parameter | Value | Experimental Conditions & Notes |
|---|---|---|
| KI | 24 µM | Concentration giving half-maximal inactivation rate [1]. |
| kinact | 0.04 min⁻¹ | Maximal inactivation rate constant [1]. |
| Partition Ratio | ~23 | Number of catalytic cycles per inactivation event; approximately 4% of this compound metabolism leads to enzyme inactivation [1]. |
| Clinical Cmax | 1.7 µM | Maximum plasma concentration at the maximum tolerated dose (500 mg twice daily). The KI is significantly higher than Cmax, suggesting a low likelihood of clinical drug interactions via this pathway [1] [3]. |
The mechanism involves CYP3A4-mediated oxidation of the thiophene sulfur in this compound to a reactive sulfoxide metabolite. This metabolite can covalently modify the enzyme's heme, leading to its destruction and irreversible inactivation [1] [2]. The inactivation is NADPH-dependent and requires the presence of cytochrome b5 [1] [2]. A key finding is that this compound inactivates CYP3A4 but not the highly similar CYP3A5, making it a potential selective probe molecule [1].
This protocol is adapted from the research methods used to characterize this compound [1] [2].
Why is cytochrome b5 essential for this inactivation? Cytochrome b5 plays a critical role in enhancing the efficiency of certain P450 catalytic cycles. For this compound, its presence is required for the metabolic activation of the thiophene ring that leads to mechanism-based inactivation. Experiments conducted without b5 showed minimal inactivation [1] [2].
The inactivation seems weak or inconsistent. What could be wrong? First, verify the activity of your NADPH-generating system, as inactivation is NADPH-dependent [1]. Ensure your reconstituted enzyme system is properly assembled and that the lipid environment supports optimal P450 activity. Confirm that your positive control (e.g., a known CYP3A4 inactivator) works as expected in your system.
How can I confirm the inactivation is mechanism-based and not reversible? To distinguish mechanism-based inactivation (MBI) from reversible inhibition, perform two key experiments: 1) Dialysis: After inactivation, dialyze the sample and check if enzyme activity is recovered. A lack of recovery suggests irreversible, covalent modification. 2) NADPH Dependency: Run a control without NADPH. If no significant inactivation occurs, it confirms the process is catalytic and mechanism-based [1].
How do I investigate heme modification? You can analyze the heme content spectroscopically. After inactivation, measure the reduced CO-difference spectrum. A loss of the peak at 450 nm indicates destruction of the native P450 heme. This can be complemented by HPLC analysis with detection at 400 nm to monitor the loss of native heme [1].
The following data is summarized from a first-in-human phase I trial involving 58 patients with advanced solid tumors [1] [2].
| Toxicity | Grade 1-2 (Common) | Grade 3-4 (Dose-Limiting) | Management in Clinical Trial |
|---|---|---|---|
| Rash | Frequently observed [1] | Grade 3 rash (n=2 at 600 mg BID) [1] | Dose interruption and reduction; established 500 mg BID as the MTD [1]. |
| Fatigue | Frequently observed [1] | Information not specified in results | - |
| Diarrhea | Frequently observed [1] | Only considered a DLT if Grade 3 and occurring despite optimal medical management [1]. | - |
| Nausea | Frequently observed [1] | Only considered a DLT if Grade 3 and occurring despite optimal medical management [1]. | - |
| γ-glutamyltransferase (GGT) elevation | Information not specified | Grade 4 GGT (n=1 at 600 mg BID) [1] | - |
Abbreviations: BID (Twice a day), DLT (Dose-Limiting Toxicity), MTD (Maximum Tolerated Dose).
The trial defined the Maximum Tolerated Dose (MTD) as 500 mg taken twice daily [1]. Dose-limiting toxicities (DLTs) that established this MTD were observed at the higher dose of 600 mg twice daily and consisted of Grade 3 rash and Grade 4 γ-glutamyltransferase elevation [1]. The protocol specified that grade 3 nausea, vomiting, or diarrhea were only considered DLTs if they occurred despite optimal medical management [1].
Understanding OSI-930's targets provides context for its toxicity profile and research applications.
This compound is a novel, potent, oral small-molecule receptor tyrosine kinase inhibitor [1]. Its primary targets and IC50 values, as determined in cell-free assays, are summarized below [3]:
| Target Kinase | IC50 (nM) | Primary Function |
|---|---|---|
| KDR (VEGFR-2) | 9 nM | Angiogenesis |
| c-Kit | 80 nM | Cell proliferation, survival |
| CSF-1R | 15 nM | Macrophage regulation |
| Flt-1 (VEGFR-1) | 8 nM | Angiogenesis |
| c-Raf | 41 nM | Cell growth, differentiation |
This multi-kinase inhibition profile is designed to target both cancer cell proliferation (via c-Kit) and blood vessel growth (angiogenesis, via VEGFR-2) in tumors [4].
The diagram below illustrates the core mechanism of action of this compound and its downstream effects.
A 2023 mouse study identified a significant potential risk: This compound administration frequently induced hemorrhage in the pituitary gland [5]. This study demonstrated that inhibition of VEGF receptors by this compound reduced capillary networks in the pituitary's intermediate lobe, leading to bleeding at specific vulnerable sites [5]. Researchers should be aware of this finding when designing and monitoring animal studies.
For researchers, the following methodologies from the clinical and preclinical studies can serve as a reference.
The table below summarizes the core characteristics of OSI-930 and Imatinib based on available data.
| Feature | This compound | Imatinib (Gleevec/Glivec) |
|---|---|---|
| Primary Targets | c-Kit, VEGFR-2 (KDR), CSF-1R, c-Raf, Lck [1] [2] [3] | BCR-ABL, c-Kit, PDGFR-α, PDGFR-β [4] |
| Key Mechanism | Inhibits cancer cell proliferation (via c-Kit) and angiogenesis (via VEGFR-2) [1] [5] | Inhibits oncogenic signaling in tumor cells (e.g., BCR-ABL in CML, mutant c-Kit in GIST) [4] |
| c-Kit Inhibition (IC50) | 80 nM (cell-free assay) [3] | Information missing from search results |
| VEGFR-2 Inhibition (IC50) | 9 nM (cell-free assay) [3] | Not a primary target |
| Clinical Approval Status | Investigational (Phase 1 completed) [6] [1] [5] | Approved for multiple indications (CML, GIST, etc.) [4] |
| Major Approved Indications | None | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST), others [4] |
| Reported Clinical Activity | Stable disease in imatinib-resistant GIST; partial response in ovarian cancer (Phase 1) [6] [7] | High efficacy as first-line treatment in CML and GIST [4] [8] |
Supporting data from experiments and clinical trials provide evidence for the profiles summarized above.
Experimental Protocols for this compound: Key findings on this compound are derived from specific experimental methods.
Clinical Trial Data for this compound: A first-in-human Phase I trial established its safety profile and preliminary activity [6] [7].
The diagram below illustrates the simplified c-Kit signaling pathway and the mechanism of action for both inhibitors.
As the diagram shows, both drugs function by binding to the c-Kit receptor, preventing the downstream signaling that drives tumor growth. A key distinction is that This compound was designed as a dual-targeting agent, also potently inhibiting VEGFR-2 (KDR), which is a critical driver of tumor angiogenesis [1] [5] [2]. Imatinib's primary action is directed at oncogenic kinases on the tumor cell itself [4].
For researchers, the most significant distinctions between these two compounds are:
| Aspect | Details |
|---|---|
| Trial Phase | Phase I (First-in-human) |
| Patient Group | 19 heavily pretreated, imatinib-resistant GIST patients [1]. |
| Primary Efficacy (RECIST) | 11 of 19 patients (58%) achieved Stable Disease (SD). Median duration of SD was 126 days [1]. |
| Metabolic Response (FDG-PET) | 4 of 9 evaluated patients (44%) achieved a Partial Response (PR) on FDG-PET imaging [1]. |
| Objective Tumor Shrinkage (RECIST) | No Partial Responses (PR) by RECIST criteria were reported in the GIST cohort [1]. |
| Proof-of-Mechanism | Substantial decreases in plasma soluble VEGFR2 (sVEGFR2) levels were observed at twice-daily doses ≥400 mg, indicating anti-angiogenic target engagement [1]. |
For researchers, the methodology of the cited study is crucial for evaluation. Here are the key experimental details [1]:
The following diagram illustrates the therapeutic context of this compound, highlighting its multi-targeted mechanism of action against key drivers of GIST progression and imatinib resistance [1] [2] [3].
The data suggests that this compound has clinically relevant antitumor activity in imatinib-resistant GIST, though its effect appears to be primarily cytostatic (disease stabilization) rather than leading to tumor regression by standard RECIST criteria [1]. The metabolic responses seen on FDG-PET and the pharmacodynamic evidence of VEGFR2 inhibition support its proof-of-mechanism as a multi-targeted TKI.
The table below summarizes the primary kinase targets of Sorafenib, Sunitinib, and OSI-930 based on available preclinical and clinical data.
| Kinase/Target | Sorafenib | Sunitinib | This compound | Supporting Experimental Data & Context |
|---|---|---|---|---|
| VEGFR-2 | Potent inhibitor [1] | Potent inhibitor [2] | Potent inhibitor [3] | This compound inhibited VEGFR-2 in biochemical/cellular assays; phase I trial showed dose-dependent decreases in soluble VEGFR2[sitation:5]. |
| PDGFR-β | Potent inhibitor [1] | Potent inhibitor [2] | Potent inhibitor [3] | This compound identified as potent PDGFR-β inhibitor in preclinical models [3]. |
| c-Kit | Inhibitor [1] | Potent inhibitor [2] | Potent inhibitor (wild-type and mutant) [3] | This compound showed unique potency against wild-type c-Kit; clinical activity observed in imatinib-resistant GIST patients [3]. |
| Raf-1 (CRAF) | Potent inhibitor [1] | Not a primary target | Not a primary target | Sorafenib originally identified as Raf kinase inhibitor; inhibits Raf-1 serine/threonine kinase [1]. |
| FLT3 | Inhibitor [1] | Potent inhibitor [2] | Information limited | Sunitinib inhibits FLT3; sustained FLT3 phosphorylation inhibition seen in patient blast cells [2]. |
| RET | Inhibitor [1] | Information limited | Information limited | Sorafenib inhibits oncogenic RET variants in metastatic thyroid cancer models [1]. |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited experiments.
1. Protocol: Kinase Inhibition Assays The primary data on kinase inhibition profiles are typically derived from in vitro biochemical and cellular assays.
2. Protocol: Phase I Clinical Trial Design (this compound) The clinical data for this compound was obtained through a standard phase I dose-escalation study [3].
The following diagram illustrates the key signaling pathways targeted by these inhibitors, highlighting their overlapping and unique mechanisms of action.
This diagram shows that while all three agents primarily overlap on VEGFR and PDGFR inhibition, sorafenib has a unique mechanism through its direct inhibition of the Raf/MEK/ERK pathway downstream of the receptors [1].
The following table consolidates the key quantitative data on OSI-930's inhibitory potency and a summary of its clinical trial findings.
| Aspect | Details |
|---|
| Primary Targets (IC50) | KDR/VEGFR2: 9 nM [1] CSF-1R: 15 nM [1] Kit: 80 nM [1] | | Additional Targets (IC50) | Flt-1/VEGFR1: 8 nM [1] c-Raf: 41 nM [1] Lck: 22 nM [1] | | Weak/No Significant Activity | PDGFRα/β, Flt-3, Abl [1] | | Clinical Trial Phase | Phase I [2] | | Recommended Phase II Dose (RP2D) | 500 mg, twice daily [2] | | Common Adverse Events (G1-2) | Fatigue, diarrhea, nausea, rash [2] | | Antitumor Activity | Partial Response (PR) in advanced ovarian cancer; Stable Disease (SD) in imatinib-resistant GIST [2] |
The data supporting this compound's profile comes from standardized biochemical and cellular assays, as well as a structured clinical trial.
This compound exerts its effects by blocking key signaling pathways that drive tumor growth and angiogenesis. The diagram below illustrates the core signaling pathways and the points where this compound acts as an inhibitor.
Figure 1: this compound acts as a multi-target tyrosine kinase inhibitor, primarily blocking KDR, FLT1, CSF-1R, and Kit to disrupt key cancer-associated processes.
The primary mechanism of this compound involves competitive inhibition at the ATP-binding site of its target receptor tyrosine kinases (RTKs). This prevents receptor autophosphorylation and subsequent activation of downstream signaling cascades [1]. The interaction with KDR is particularly critical, as this receptor is a central driver of tumor angiogenesis. Research shows that proteins like ECSCR can associate with KDR to modulate its activation and the degradation of internalized receptors, highlighting the complexity of the pathway that this compound influences [3].
This compound is a well-characterized, orally active multi-kinase inhibitor with a distinct potency profile, particularly against KDR, CSF-1R, and Kit. Clinical data confirms that it is safe and has a manageable toxicity profile, with demonstrated proof-of-mechanism and promising antitumor activity in specific cancers like GIST and ovarian cancer [2]. Its unique profile, especially the potent inhibition of wild-type c-Kit, may offer advantages in certain therapeutic contexts over other kinase inhibitors.
The data below summarizes the antitumor activity of OSI-930 in a Phase I trial involving heavily pretreated, imatinib-resistant GIST patients.
| Metric | Experimental Data for this compound |
|---|---|
| Patient Population | 19 heavily pretreated, imatinib-resistant GIST patients [1] |
| Dosing Schedule | Twice daily (MTD: 500 mg) [1] |
| RECIST Response (CT Scan) | 11 of 19 patients achieved stable disease (SD) [1] |
| Median Duration of Stable Disease | 126 days [1] |
| FDG-PET Metabolic Response | 4 of 9 evaluated patients showed a partial metabolic response (PMR) [1] |
| Proof-of-Mechanism | Substantial decreases in plasma soluble VEGFR2 (sVEGFR2) levels at doses ≥400 mg twice daily [1] |
FDG-PET is a critical tool for the early assessment of metabolic response to tyrosine kinase inhibitors (TKIs) like this compound in GIST. Standardized protocols are essential for consistent results.
To illustrate the therapeutic context and evaluation process, the following diagrams outline this compound's mechanism of action and the experimental workflow for treatment response monitoring.
The Phase I trial data for this compound demonstrates proof-of-mechanism and signs of clinical activity in a difficult-to-treat population [1]. FDG-PET is a validated, sensitive tool for the early assessment of this activity.
It is important to note that this data comes from an early-phase trial, and the reported efficacy is based on a small sample size. The recommended next step for comprehensive profiling would be to compare this data with results from larger trials of other approved TKIs (e.g., sunitinib, regorafenib) in similar patient populations.
The following data summarizes the key findings on OSI-930's antiangiogenic effect from a first-in-human phase I clinical trial [1] [2].
| Assessment Method | Key Findings Related to Antiangiogenic Activity |
|---|---|
| DCE-MRI (Dynamic Contrast-Enhanced MRI) | DCE-MRI responses were shown in 4 out of 6 patients in the maximum-tolerated dose (MTD) expansion cohort. This indicates a change in tumor perfusion and permeability, consistent with an antiangiogenic effect [1] [2]. |
| Pharmacodynamic Biomarker (sVEGFR2) | Substantial decreases in plasma soluble VEGFR2 (sVEGFR2) levels were observed with this compound at twice-daily doses ≥400 mg. Reduction in sVEGFR2 is a recognized biomarker for VEGFR2 inhibition and proof of mechanism for antiangiogenic drugs [1] [2]. |
| Preliminary Antitumor Activity | Antitumor activity was observed, including RECIST stable disease in 11 of 19 patients with imatinib-resistant gastrointestinal stromal tumors (GIST). This clinical activity provides indirect support for the drug's mechanism of action [1] [2]. |
For researchers aiming to understand or replicate the methods, here is a detailed breakdown of the experimental protocol used in the this compound trial [1].
The antiangiogenic activity of this compound stems from its mechanism as a multi-kinase inhibitor. The diagram below illustrates its primary targets and the subsequent biological effects.